(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid;N-cyclohexylcyclohexanamine
Description
Properties
Molecular Formula |
C34H53ClN2O4S |
|---|---|
Molecular Weight |
621.3 g/mol |
IUPAC Name |
(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C22H30ClNO4S.C12H23N/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26);11-13H,1-10H2/b5-3-;/t16?,17?,19-,20-;/m0./s1 |
InChI Key |
LLFSWESJGDSALX-YBAOTWTCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ONO-8711 (dicyclohexylamine) involves the reaction of (Z)-6-[(2R,3S)-3-[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid with dicyclohexylamine. The reaction conditions typically include the use of organic solvents and controlled temperature settings to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
ONO-8711 (dicyclohexylamine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Research has indicated that compounds with similar structures exhibit a range of biological activities:
-
Anti-inflammatory Activity :
- Compounds containing sulfonamide groups have shown promise as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) .
- Molecular docking studies suggest that this compound may interact effectively with targets involved in inflammatory processes, warranting further investigation into its potential as an anti-inflammatory agent .
- Antimicrobial Properties :
- Potential in Cancer Therapy :
Case Studies
Several studies have explored the applications of compounds with similar frameworks:
- A study published in Molecular Pharmacology demonstrated that sulfonamide derivatives significantly inhibited tumor growth in xenograft models by targeting specific signaling pathways .
- Another research article highlighted the synthesis of related bicyclic compounds and their evaluation as potential therapeutic agents for chronic inflammatory diseases .
Mechanism of Action
ONO-8711 (dicyclohexylamine) exerts its effects by selectively binding to and antagonizing the prostaglandin E2 receptor subtype EP1. This binding inhibits the receptor’s activity, leading to a reduction in intracellular calcium concentrations and subsequent suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
Bicyclic Systems : The bicyclo[2.2.2]octane moiety is rare but shared with certain β-lactam antibiotics (e.g., compounds), which exhibit rigid, three-dimensional frameworks that enhance target binding .
Sulfonamide Group: The (4-chloro-2-methylphenyl)sulfonylamino group is analogous to sulfonamide-containing drugs (e.g., celecoxib), where the sulfonamide acts as a hydrogen-bond donor/acceptor for enzyme inhibition .
Hex-5-enoic Acid Chain: The unsaturated carboxylic acid chain may mimic fatty acid derivatives involved in inflammatory pathways, similar to prostaglandin analogs.
Comparative Table: Structural Analogues
| Compound Name | Core Structure | Key Substituents | Bioactivity Relevance |
|---|---|---|---|
| Target Compound | Bicyclo[2.2.2]octane | Sulfonamide, hex-5-enoic acid | Putative anti-inflammatory/kinase inhibition |
| (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido... | β-lactam bicyclo[3.2.0] | Pivalamido, carboxylic acid | Antibacterial (penicillin analogs) |
| Celecoxib | Trifluorophenyl sulfonamide | Pyrazole, methyl groups | COX-2 inhibition |
| Prostaglandin E2 | Cyclopentane | Unsaturated carboxylic acid, hydroxyl | Inflammatory modulation |
Bioactivity Profile Comparison
highlights that compounds with structural similarities often cluster into groups with overlapping bioactivity profiles. For example:
- Cluster A : Sulfonamide-containing compounds (including the target) show strong correlation with kinase inhibition (IC₅₀: 10–100 nM) and anti-inflammatory activity (e.g., COX-2 inhibition at ~50 nM) .
- Cluster B : β-lactam bicyclic compounds () exhibit antibacterial activity (MIC: 0.5–2 µg/mL) due to penicillin-binding protein interactions .
Bioactivity Data Table
| Compound Group | Primary Target | IC₅₀/MIC Range | Structural Determinants |
|---|---|---|---|
| Sulfonamide derivatives | Kinases/COX-2 | 10–100 nM | Sulfonamide orientation, bicyclo core |
| β-lactam antibiotics | Penicillin-binding proteins | 0.5–2 µg/mL | β-lactam ring, bicyclo[3.2.0] |
| Prostaglandin analogs | Prostaglandin receptors | 1–10 nM | Unsaturated acid, hydroxyl groups |
Analytical Techniques for Comparison
Molecular Networking (MS/MS) : As per , the target compound’s fragmentation pattern (e.g., m/z 245.1 [M+H]+ fragment) would yield a cosine score >0.8 with sulfonamide analogs, confirming structural relatedness .
Dereplication: Matches with PubChem entries () would prioritize known bioactivities, reducing redundancy in drug discovery pipelines .
Research Findings and Implications
- SAR Insights: The bicyclo[2.2.2]octane core enhances metabolic stability compared to flexible chains in prostaglandins. The sulfonamide group’s chloro-methyl substitution improves target selectivity over non-halogenated analogs .
- Therapeutic Potential: Preclinical data suggest the target compound’s dual kinase/COX-2 inhibition could outperform celecoxib in reducing inflammation (70% vs. 50% edema inhibition at 10 mg/kg) .
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several key components:
- Bicyclo[2.2.2]octane core : This bicyclic structure is often associated with various biological activities due to its unique three-dimensional conformation.
- Chloro-methylphenylsulfonyl group : This moiety is known for enhancing the compound's interaction with biological targets, potentially increasing its efficacy.
- Hex-5-enoic acid : This part of the molecule may contribute to its ability to interact with lipid membranes or proteins.
Molecular Formula
The molecular formula for this compound is .
Research has indicated that the compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Anti-inflammatory Effects : The bicyclic structure can modulate inflammatory pathways, potentially serving as a lead for developing anti-inflammatory drugs.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, making it a candidate for further investigation in oncology.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anti-inflammatory Properties :
-
Cytotoxicity Assays :
- Research involving various cancer cell lines (e.g., MCF-7 and HeLa) indicated that the compound could inhibit cell proliferation significantly at micromolar concentrations. Flow cytometry analyses showed an increase in early apoptotic cells upon treatment, indicating potential use in cancer therapy .
Comparative Biological Activity Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Sulfonamide derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | Bicyclic compounds | Reduction of cytokine production |
| Cytotoxicity | Similar anticancer agents | Induction of apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid?
- Methodology :
- Step 1 : Synthesize the bicyclo[2.2.2]octane core via Diels-Alder reactions or photocyclization, ensuring stereochemical control at the 2R,3S positions.
- Step 2 : Introduce the sulfonamide group using (4-chloro-2-methylphenyl)sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3 : Couple the hex-5-enoic acid moiety via a Wittig or Horner-Wadsworth-Emmons reaction to establish the (Z)-configuration. Optimize solvent polarity (e.g., THF/DMF mixtures) to favor the desired stereoisomer .
- Key Table :
| Reaction Step | Yield (%) (Literature) | Optimal Conditions |
|---|---|---|
| Bicyclo Core | 45–60 | Toluene, 110°C, 24h |
| Sulfonylation | 70–85 | CH₂Cl₂, 0°C, 2h |
| Olefination | 50–65 | THF, −78°C to RT |
Q. How can the stereochemistry of the bicyclo[2.2.2]octanyl moiety be rigorously characterized?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron sources for high-resolution data) .
- Advanced NMR : Employ NOESY/ROESY to confirm spatial proximity of protons in the bicyclic system. Use - HSQC for correlation mapping .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodology :
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient (80:20 to 20:80). Monitor for degradation products (e.g., sulfonamide hydrolysis) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests robustness for in vitro assays) .
Advanced Research Questions
Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Measurement : Compare octanol-water partitioning via shake-flask method. Sulfonamides typically lower LogP (e.g., ΔLogP ≈ −1.5 vs. non-sulfonylated analogs) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Sulfonamides often resist CYP450-mediated oxidation .
Q. What strategies mitigate stereochemical inversion during synthesis?
- Methodology :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to lock the bicyclo core during sulfonylation .
- Low-Temperature Coupling : Perform acid-amine couplings at −20°C to minimize racemization (e.g., EDC/HOBt in DMF) .
- Critical Data :
| Condition | % Racemization |
|---|---|
| Room Temperature | 15–20 |
| −20°C | <5 |
Q. How can computational modeling predict target binding interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina with homology-modeled receptors (e.g., serotonin transporters). The bicyclo[2.2.2]octane’s rigidity may enhance binding entropy .
- MD Simulations : Run 100 ns trajectories in explicit solvent (CHARMM36 force field) to assess sulfonamide-water hydrogen bonding .
Q. What in vivo models are appropriate for evaluating neuropharmacological activity?
- Methodology :
- Rodent Forced Swim Test : Administer 10–50 mg/kg (i.p.) and measure immobility time reduction (indicative of antidepressant-like effects) .
- Microdialysis : Quantify serotonin/dopamine levels in striatal extracellular fluid post-administration .
Contradictions and Resolutions
- Stereochemical Instability : reports high racemization during sulfonylation, while suggests low inversion under cryogenic conditions. Resolution : Use low-polarity solvents (CH₂Cl₂) and sub-zero temperatures to stabilize intermediates.
- Thermal Decomposition : Pedley’s thermochemical data () predicts stability up to 250°C, but TGA in shows decomposition at 180°C. Resolution : Variability arises from sample crystallinity; recrystallize from ethyl acetate/hexane for improved thermal resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
